2-(bromomethyl)-1-methylnaphthalene 2-(bromomethyl)-1-methylnaphthalene
Brand Name: Vulcanchem
CAS No.: 108238-10-4
VCID: VC11617449
InChI:
SMILES:
Molecular Formula: C12H11Br
Molecular Weight: 235.1

2-(bromomethyl)-1-methylnaphthalene

CAS No.: 108238-10-4

Cat. No.: VC11617449

Molecular Formula: C12H11Br

Molecular Weight: 235.1

Purity: 95

* For research use only. Not for human or veterinary use.

2-(bromomethyl)-1-methylnaphthalene - 108238-10-4

Specification

CAS No. 108238-10-4
Molecular Formula C12H11Br
Molecular Weight 235.1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(Bromomethyl)-1-methylnaphthalene (C₁₂H₁₁Br) consists of a naphthalene backbone—a fused bicyclic aromatic hydrocarbon—with two substituents: a methyl group (-CH₃) at the 1-position and a bromomethyl group (-CH₂Br) at the 2-position. The spatial arrangement of these groups introduces steric and electronic effects that influence reactivity and intermolecular interactions. The bromine atom’s electronegativity enhances the electrophilicity of the adjacent carbon, making it a candidate for nucleophilic substitution reactions .

Table 1: Key Molecular Properties of 2-(Bromomethyl)-1-Methylnaphthalene

PropertyValueSource
Molecular FormulaC₁₂H₁₁BrDerived
Molecular Weight235.12 g/molCalculated
CAS Registry NumberNot explicitly reported-
IUPAC Name2-(Bromomethyl)-1-methylnaphthaleneSystematic

Spectroscopic Signatures

Synthetic Methodologies

Direct Synthesis Approaches

The patent CN104193566A describes a metal-free protocol for synthesizing 2-bromonaphthalene derivatives using diaryl-2,3-allenyl methyl ethers and N-bromosuccinimide (NBS) . Although this method targets 2-bromo-1-pentyl-4-phenylnaphthalene, it highlights a generalizable strategy:

  • Reaction Setup: A mixture of diaryl-2,3-allenyl methyl ether, nitromethane, and ethanol is treated with NBS at 30°C.

  • Quenching and Workup: The reaction is quenched with saturated sodium thiosulfate, extracted with ether, and purified via column chromatography .

Functionalization of Preformed Naphthalenes

An alternative route involves brominating 1-methylnaphthalene at the 2-position. Radical bromination using NBS and a light initiator could selectively target the methyl-substituted position, though regioselectivity challenges may arise due to the naphthalene ring’s electronic density distribution .

Physicochemical and Hazard Profiles

Stability and Reactivity

2-(Bromomethyl)-1-methylnaphthalene is expected to exhibit moderate stability under inert conditions but may decompose in the presence of moisture or light, releasing hydrogen bromide (HBr) . Its bromomethyl group renders it susceptible to nucleophilic attack, enabling applications in cross-coupling reactions or polymer synthesis.

Table 2: Hazard Ratings for 2-(Bromomethyl)naphthalene (Analog)

Hazard CategoryRating (Scale: 0–4)
Flammability1
Acute Toxicity0
Skin Contact4
Reactivity1
Chronic Exposure3

Applications in Organic and Medicinal Chemistry

Role in Benzimidazolium Salt Synthesis

A study in PMC (2016) utilized 2-(bromomethyl)naphthalene to synthesize N,N′-bis(naphthalen-2-ylmethyl)benzimidazolium salts, which demonstrated anti-proliferative activity against non-small cell lung cancer (NSCLC) cell lines . The bromomethyl group facilitated alkylation of benzimidazole precursors, yielding compounds with IC₅₀ values comparable to cisplatin . This suggests that 2-(bromomethyl)-1-methylnaphthalene could similarly serve as a building block for bioactive molecules.

Challenges and Future Directions

Synthetic Accessibility

The lack of documented precursors for 2-(bromomethyl)-1-methylnaphthalene underscores the need for innovative synthetic strategies. Computational modeling could predict viable reaction pathways, while high-throughput screening might identify optimal catalysts for regioselective bromination.

Expanding Biological Evaluations

Given the anticancer potential of related benzimidazolium salts, future studies should explore derivatives of 2-(bromomethyl)-1-methylnaphthalene in vitro and in vivo. Collaboration with organizations like the National Cancer Institute’s Developmental Therapeutics Program could accelerate drug discovery efforts.

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